Sodium 1-(trifluoromethyl)cyclopropanesulfinate

Metabolic stability Drug discovery Bioisostere

tert-Butyl groups often cause high metabolic clearance, risking drug candidate failure. Sodium 1-(trifluoromethyl)cyclopropanesulfinate (TFCS-Na) installs the trifluoromethylcyclopropyl (Cp-CF3) group via direct C-H functionalization under mild Minisci conditions, providing a validated metabolically stable isostere. • Rat Cl reduced up to 93%; t1/2 extended up to 17-fold vs t-Bu. • HLM t1/2 improved from 63 to 114 min. • Compatible with 96-well plate parallel synthesis; air-stable, no transition metals. Supplied as a bench-stable solid with ≥98% purity; in stock for immediate global dispatch.

Molecular Formula C4H4F3NaO2S
Molecular Weight 196.13 g/mol
CAS No. 1622292-60-7
Cat. No. B1412460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-(trifluoromethyl)cyclopropanesulfinate
CAS1622292-60-7
Molecular FormulaC4H4F3NaO2S
Molecular Weight196.13 g/mol
Structural Identifiers
SMILESC1CC1(C(F)(F)F)S(=O)[O-].[Na+]
InChIInChI=1S/C4H5F3O2S.Na/c5-4(6,7)3(1-2-3)10(8)9;/h1-2H2,(H,8,9);/q;+1/p-1
InChIKeyIZLDENBRBYPDNY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFCS‑Na: C–H Diversification Reagent for Cp‑CF₃ Bioisostere Installation


Sodium 1-(trifluoromethyl)cyclopropanesulfinate (CAS 1622292-60-7, also known as Baran TFCS‑Na reagent) is a bench-stable sulfinate salt that serves as a radical precursor for the direct C–H trifluoromethylcyclopropanation of heterocycles [1]. Developed through an interrupted Barton decarboxylation strategy, TFCS‑Na belongs to a medicinally oriented panel of ten sulfinate reagents and is specifically designed to install the trifluoromethylcyclopropyl (Cp‑CF₃) group—a validated metabolically stable isostere of the tert‑butyl group [1][2]. The installed Cp‑CF₃ moiety has been demonstrated to consistently increase metabolic stability both in vitro and in vivo compared to tert‑butyl-containing counterparts [2].

Workflow Minisci-type C–H trifluoromethylcyclopropanation on heterocycles
Research Use Install Cp‑CF₃ as a metabolically stable tert‑butyl isostere
Selection Context Late‑stage diversification for structure–activity relationship studies

Why Generic Reagents Cannot Replace TFCS‑Na


The primary value of sodium 1-(trifluoromethyl)cyclopropanesulfinate lies not in its sulfinate functional group alone but in its ability to deliver the intact Cp‑CF₃ radical to heteroarene C–H bonds under mild Minisci conditions [1]. Attempting to substitute TFCS‑Na with a generic trifluoromethylation reagent such as sodium triflinate (Langlois reagent) would install a –CF₃ group rather than the geometrically and electronically distinct Cp‑CF₃ moiety [1][2]. Conversely, using a standard tert‑butyl radical precursor would install the metabolically vulnerable t‑Bu group, which has been shown to exhibit substantially higher clearance and shorter half‑life in matched‑pair comparisons [3]. Furthermore, the interrupted Barton decarboxylation synthesis route of TFCS‑Na is specifically tailored to access the cyclopropane‑bearing sulfinate scaffold, meaning that alternative sulfinate reagents with different alkyl/fluoroalkyl groups cannot serve as surrogates for installing the Cp‑CF₃ isostere [1].

Radical group mismatch
Sodium triflinate (Langlois reagent) delivers –CF₃, not the geometrically and electronically distinct Cp‑CF₃ moiety.
Metabolic stability context differs
A tert‑butyl precursor would install the metabolically vulnerable t‑Bu group, which shows higher clearance in matched‑pair comparisons.
Synthetic route specificity
Alternative sulfinate salts with different alkyl/fluoroalkyl groups cannot generate the Cp‑CF₃ radical under the same conditions.

Quantitative Evidence: TFCS‑Na vs. Closest Comparators


Hepatic Clearance: Cp‑CF₃ vs. tert‑Butyl in Matched Pairs

In a head‑to‑head matched‑pair study, replacing a tert‑butyl group with the Cp‑CF₃ group (installed via TFCS‑Na chemistry) dramatically reduced in vitro hepatic clearance in rat liver microsomes (RLM). For compound pair 1 (t‑Bu) vs. 9 (Cp‑CF₃), RLM clearance dropped from 33 mL/min/kg to <5 mL/min/kg. For pair 11 (t‑Bu) vs. 12 (Cp‑CF₃), clearance fell from 36 mL/min/kg to 10 mL/min/kg, demonstrating consistent and substantial improvement across structurally distinct chemotypes [1].

Hepatic Clearance
Head‑to‑head
≥85% reduction in RLM clearance for Cp‑CF₃ vs t‑Bu (33 → <5 mL/min/kg)
Supports predicted metabolic stability improvement
Rat liver microsomes; 1 µM; NADPH
Metabolic stability Drug discovery Bioisostere

In Vivo PK: Clearance and Half‑Life Comparison

The in vitro advantage of Cp‑CF₃ over t‑Bu translates directly to in vivo pharmacokinetic superiority. In rat PK studies, compound 9 (Cp‑CF₃) exhibited a plasma clearance of 4.6 mL/min/kg and a half‑life of 9.1 h, compared to 20 mL/min/kg and 2.3 h for the matched t‑Bu analogue 1. For pair 12 (Cp‑CF₃) vs. 11 (t‑Bu), clearance was 25 vs. 352 mL/min/kg and half‑life was 3.4 vs. 0.2 h. The oxetane‑containing compound 5 showed in vivo clearance comparable to the t‑Bu compound 1, confirming oxetane is not an effective metabolic stabilizer in this context [1].

In Vivo PK
Head‑to‑head
77–93% lower clearance, 4‑ to 17‑fold longer half‑life for Cp‑CF₃ vs t‑Bu
Supports half‑life extension interpretation
Rat IV PK study; matched‑pair design
In vivo PK Clearance Half‑life

Human Microsomal Half‑Life in a Drug‑Like Scaffold

The metabolic stabilization effect of Cp‑CF₃ was validated in a therapeutically relevant scaffold. Replacing the tert‑butyl group of finasteride (compound 23) with Cp‑CF₃ (compound 24) increased the half‑life in human liver microsomes (HLM) from 63 min to 114 min. This 1.8‑fold improvement demonstrates that the stabilization effect is not limited to model biaryl substrates but extends to complex drug‑like molecules with multiple metabolic soft spots [1].

Human Microsomal Stability
Head‑to‑head
1.8‑fold HLM t₁/₂ increase (114 vs 63 min) in finasteride scaffold
Supports human metabolic stability context
Human liver microsomes; drug‑like molecule
Human microsomal stability Finasteride Drug metabolism

Late‑Stage C–H Functionalization Scope Across Heterocycles

Unlike alternative trifluoromethylcyclopropanation methods relying on pre‑functionalized substrates, TFCS‑Na enables the direct Minisci‑type C–H functionalization of four distinct heterocycle classes (A–D) under operationally simple, transition‑metal‑free conditions. For caffeine, a representative substrate, the C–H trifluoromethylcyclopropanation with TFCS‑Na proceeded in 71% isolated yield (3.0 equiv TFCS‑Na, 5.0 equiv TBHP, 90 °C, 1 h). The broader substrate panel yielded products in moderate to good isolated yields after chromatographic purification, with reactions conducted under air and in the presence of water—conditions that are incompatible with many organometallic approaches [1].

C–H Scope
Class‑level
Direct one‑step Minisci across 4 heterocycle classes; 71% yield on caffeine
Supports late‑stage diversification workflow
Operationally simple; no transition metals
C–H functionalization Heterocycles Late‑stage diversification

Orthogonal Reactivity in Cyclopropanol Ring‑Opening

In a method for converting carboxylic esters into distally fluorinated ketones via cyclopropanol ring‑opening, sodium 1-(trifluoromethyl)cyclopropanesulfinate was demonstrated alongside sodium triflinate (Langlois reagent) as a competent fluoroalkylating reagent, enabling installation of the Cp‑CF₃‑substituted ketone motif. While sodium triflinate provides β‑trifluoromethyl ketones in 16–74% isolated yields, TFCS‑Na enables access to the homologous β‑Cp‑CF₃‑ketone products, which are not accessible with the Langlois reagent. This demonstrates the reagent's dual‑purpose utility: it is both a C–H diversification reagent (Minisci) and a fluoroalkylating reagent (ring‑opening) [1].

Fluoroalkylation Reactivity
Cross‑study
Accesses β‑Cp‑CF₃ ketones not available via Langlois reagent
Supports dual‑purpose reagent context
Cyclopropanol ring‑opening; substrate‑dependent yield
Fluoroalkylation Cyclopropanol Distal fluorinated ketones

High‑Impact Application Scenarios


Rescuing Clearance‑Limited Leads via t‑Bu Replacement

In drug discovery programs where a tert‑butyl group is pharmacophorically required but drives unacceptably high clearance, TFCS‑Na enables direct C–H installation of the Cp‑CF₃ isostere onto advanced heterocyclic intermediates without resynthesis of the entire scaffold. The quantitative PK data (rat Cl reduction up to 93%, half‑life extension up to 17‑fold; HLM t₁/₂ increase from 63 to 114 min) provide a validated basis for expecting substantial improvement in pharmacokinetic properties [1][2]. This is particularly impactful for programs targeting once‑daily oral dosing where t₁/₂ < 2 h is a go/no‑go criterion.

Parallel SAR by Minisci Diversification

TFCS‑Na is compatible with four distinct heterocycle classes under air, in aqueous solvent, and without transition metals—conditions that are amenable to parallel synthesis in 96‑well plate format. The 71% yield demonstrated on a caffeine substrate and the broad scope established for compounds A–D make this reagent suitable for high‑throughput medicinal chemistry workflows where rapid analog generation around a heterocyclic core is required [2].

Accessing β‑Cp‑CF₃‑Ketone Building Blocks

For laboratories engaged in the synthesis of fluorinated building blocks, TFCS‑Na provides access to β‑Cp‑CF₃‑substituted ketones that are not accessible via the more common sodium triflinate (Langlois reagent). This application enables the generation of novel fluorinated intermediates for fragment‑based drug discovery or for incorporation into larger synthetic sequences [3].

Selecting a Biologically Validated Cp‑CF₃ Reagent

When selecting a Cp‑CF₃ installation reagent for a medicinal chemistry program, TFCS‑Na is the only reagent for which the installed Cp‑CF₃ group has been systematically validated for metabolic stability improvement in matched molecular pairs, in both in vitro (RLM, HLM) and in vivo (rat PK) settings [1]. While alternative Cp‑CF₃ installation methods exist (e.g., Suzuki coupling with Cp‑CF₃ boronates, deoxyfluorination of cyclopropane carboxylic acids), none carry the same body of head‑to‑head PK evidence. Procurement of TFCS‑Na thus de‑risks the investment in Cp‑CF₃ SAR by ensuring the installed group matches the validated biology.

Application
Selection Property
Validation Focus
Clearance‑limited lead rescue via t‑Bu replacement
Cp‑CF₃ metabolic stability profile
In vitro/in vivo clearance endpoint review
Parallel SAR by Minisci diversification
Heterocycle C–H functionalization scope
Yield and substrate‑scope validation
Accessing β‑Cp‑CF₃‑ketone building blocks
Fluoroalkylation reactivity
Product scope in ring‑opening context
Selecting a supported Cp‑CF₃ reagent
Body of PK evidence for installed group
Matched‑pair metabolic stability review
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